The Mechanism of 2,6-Dichloroindophenol Sodium Salt as a Redox Indicator: An In-depth Technical Guide
The Mechanism of 2,6-Dichloroindophenol Sodium Salt as a Redox Indicator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
2,6-Dichloroindophenol (B1210591) sodium salt (DCPIP) is a chemical compound that functions as a redox-sensitive dye. Its utility as a redox indicator is rooted in a reversible reduction-oxidation reaction that results in a distinct color change. The core of its mechanism lies in the acceptance of electrons and protons, which alters its chemical structure and, consequently, its light-absorbing properties.
In its oxidized state, DCPIP is a deep blue color in neutral and alkaline solutions, with a maximal absorbance at approximately 600 nm.[1][2] This distinct blue color is due to the conjugated system in its molecular structure. When DCPIP is reduced by a suitable reducing agent, such as ascorbic acid or electrons from a biological electron transport chain, it accepts two electrons and two protons. This reduction disrupts the conjugated system, leading to the formation of a colorless compound, often referred to as leuco-DCPIP.[1][2] In acidic conditions, the oxidized form of DCPIP is pink/red.[1]
The reversible nature of this reaction allows for the monitoring of redox processes. The rate of the color change from blue to colorless is directly proportional to the rate of reduction, providing a quantifiable measure of the activity of the reducing agent or the biological system under investigation.[2]
Physicochemical Properties and Quantitative Data
The efficacy of DCPIP as a redox indicator is defined by its physicochemical properties. These properties are crucial for the design and interpretation of experiments.
| Property | Value | Conditions/Notes |
| Chemical Formula | C₁₂H₆Cl₂NNaO₂ | Anhydrous sodium salt |
| Molecular Weight | 290.08 g/mol | Anhydrous sodium salt |
| Appearance | Dark green powder | |
| Color in Oxidized State | Blue | Neutral/alkaline pH |
| Pink/Red | Acidic pH | |
| Color in Reduced State | Colorless | |
| Standard Redox Potential (E₀') | +0.217 V | at pH 7.0 |
| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹cm⁻¹ | at 605 nm, pH 7.4 (oxidized form) |
| ~22,000 M⁻¹cm⁻¹ | at 600 nm | |
| Negligible | at 600-605 nm (reduced form) | |
| Maximum Absorbance (λmax) | ~600-605 nm | Oxidized form, pH dependent |
Table 1: Summary of Quantitative Data for 2,6-Dichloroindophenol Sodium Salt (DCPIP).
Key Applications and Experimental Protocols
DCPIP is a versatile tool in biochemical and physiological research. Its two most prominent applications are the quantification of ascorbic acid (Vitamin C) and the measurement of the rate of photosynthesis through the Hill reaction.
Quantification of Ascorbic Acid (Vitamin C)
Principle: Ascorbic acid is a potent reducing agent that quantitatively reduces the blue-colored DCPIP to its colorless form. By titrating a sample containing ascorbic acid with a standardized solution of DCPIP, the concentration of ascorbic acid can be determined. The endpoint of the titration is marked by the persistence of a faint pink or blue color, indicating that all the ascorbic acid has been oxidized and there is a slight excess of DCPIP.
Experimental Protocol: Titration of Ascorbic Acid in Fruit Juice
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Preparation of Standard Ascorbic Acid Solution (0.1% w/v):
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Accurately weigh 0.1 g of L-ascorbic acid.
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Dissolve it in 100 mL of distilled water in a volumetric flask.
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Preparation of DCPIP Solution (0.025% w/v):
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Accurately weigh 0.025 g of 2,6-dichloroindophenol sodium salt.
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Dissolve it in 100 mL of warm distilled water in a volumetric flask. Allow it to cool to room temperature. This solution should be stored in a dark bottle and prepared fresh.
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Standardization of DCPIP Solution:
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Pipette 10 mL of the standard ascorbic acid solution into a conical flask.
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Add 10 mL of 3% acetic acid solution as a stabilizing agent.
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Fill a burette with the DCPIP solution.
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Titrate the ascorbic acid solution with the DCPIP solution until a faint, persistent pink color is observed for at least 30 seconds.
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Record the volume of DCPIP solution used. Repeat the titration at least twice more to obtain concordant results.
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Calculate the amount of ascorbic acid equivalent to 1 mL of DCPIP solution.
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Titration of Fruit Juice Sample:
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Pipette 10 mL of the fruit juice sample into a conical flask. If the juice is colored, it may need to be diluted to minimize interference with the endpoint color change.
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Titrate the fruit juice with the standardized DCPIP solution until the endpoint is reached (a persistent faint pink or greyish color).
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Record the volume of DCPIP solution used.
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Calculate the concentration of ascorbic acid in the fruit juice sample.
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Measurement of Photosynthesis Rate (The Hill Reaction)
Principle: In the light-dependent reactions of photosynthesis, electrons are transferred along an electron transport chain. DCPIP can act as an artificial electron acceptor, intercepting electrons from the electron transport chain, typically after Photosystem I, thereby substituting for the natural electron acceptor, NADP+.[1][2] The reduction of DCPIP leads to a loss of its blue color, and the rate of this decolorization is proportional to the rate of photosynthetic electron transport.
Experimental Protocol: Measuring the Hill Reaction in Isolated Chloroplasts
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Isolation of Chloroplasts:
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Homogenize fresh spinach leaves in an ice-cold isolation buffer (e.g., 0.5 M sucrose, 0.05 M phosphate (B84403) buffer at pH 7.5).
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Filter the homogenate through several layers of cheesecloth to remove large debris.
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Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell walls and nuclei.
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Carefully decant the supernatant and centrifuge it at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts.
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Resuspend the chloroplast pellet in a small volume of the ice-cold isolation buffer. All steps should be carried out at 4°C and in dim light.
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Hill Reaction Assay:
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Prepare a reaction mixture in a series of cuvettes. A typical reaction mixture contains the isolated chloroplast suspension, a buffer solution (e.g., phosphate buffer at pH 7.5), and the DCPIP solution.
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Set up a control cuvette that is kept in the dark to account for any non-photochemical reduction of DCPIP.
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Expose the experimental cuvettes to a light source.
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Measure the absorbance of the reaction mixtures at 600 nm at regular time intervals using a spectrophotometer.
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The rate of photosynthesis is determined by calculating the rate of decrease in absorbance over time.
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Visualizations of Mechanisms and Workflows
Redox Mechanism of DCPIP
The fundamental redox reaction of DCPIP involves the gain of two electrons and two protons.
Caption: Redox transformation of DCPIP.
Ascorbic Acid Titration Workflow
The following diagram illustrates the logical flow of the titration experiment to quantify Vitamin C.
Caption: Workflow for Vitamin C quantification.
DCPIP in the Photosynthetic Electron Transport Chain
This diagram shows how DCPIP intercepts electrons in the light-dependent reactions of photosynthesis.
Caption: DCPIP as an artificial electron acceptor.
